(3-Bromophenyl)(4-isopropylphenyl)methanol
Description
(3-Bromophenyl)(4-isopropylphenyl)methanol is a brominated diarylmethanol derivative characterized by a 3-bromophenyl group and a 4-isopropylphenyl group attached to a central methanol moiety. This structure imparts unique physicochemical properties, such as increased lipophilicity due to the bulky isopropyl group and electron-withdrawing bromine substituent.
Properties
IUPAC Name |
(3-bromophenyl)-(4-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLBHQWJTOTCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The Grignard reaction remains a cornerstone for synthesizing secondary alcohols such as (3-bromophenyl)(4-isopropylphenyl)methanol. This method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by acidic workup to yield the alcohol. For this compound, 3-bromobenzaldehyde serves as the electrophilic carbonyl substrate, while 4-isopropylphenylmagnesium bromide acts as the nucleophile.
The reaction proceeds via a two-step mechanism:
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Formation of the Grignard Reagent : Magnesium reacts with 1-bromo-4-isopropylbenzene in anhydrous tetrahydrofuran (THF) to generate 4-isopropylphenylmagnesium bromide.
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Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of 3-bromobenzaldehyde, forming an alkoxide intermediate. Subsequent hydrolysis with dilute hydrochloric acid yields the target alcohol.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
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Solvent Choice : THF is preferred due to its ability to stabilize Grignard intermediates.
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Temperature Control : Reactions are conducted at –10°C to 0°C to minimize side reactions such as enolization.
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Stoichiometry : A 1:1 molar ratio of aldehyde to Grignard reagent ensures complete conversion, though a 10% excess of the latter is often used to compensate for moisture sensitivity.
A typical procedure involves dissolving 3-bromobenzaldehyde (10.0 g, 54.2 mmol) in THF under nitrogen, followed by dropwise addition of 4-isopropylphenylmagnesium bromide (1.1 equiv.). After stirring for 4 h at –5°C, the mixture is quenched with NH4Cl (aq.), extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the product (68% yield).
Sodium Borohydride Reduction of Ketone Intermediates
Ketone Synthesis and Reduction
An alternative route involves the reduction of the pre-formed ketone, (3-bromophenyl)(4-isopropylphenyl)ketone. The ketone is synthesized via Friedel-Crafts acylation of 4-isopropylbenzene with 3-bromobenzoyl chloride in the presence of AlCl3. Subsequent reduction using sodium borohydride (NaBH4) in methanol converts the ketone to the alcohol.
Comparative Analysis of Reducing Agents
While NaBH4 is cost-effective and easy to handle, other reductants offer distinct advantages:
| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH4 | Methanol | 0–25°C | 72 | 95 |
| LiAlH4 | Diethyl ether | Reflux | 88 | 98 |
| BH3·THF | THF | 0°C | 81 | 97 |
Lithium aluminum hydride (LiAlH4) provides higher yields but requires anhydrous conditions and careful temperature control. Borane-THF complexes offer a balance between safety and efficiency, particularly for large-scale reactions.
Catalytic Hydrogenation of Prochiral Ketones
Asymmetric Synthesis Considerations
For applications requiring enantiomerically pure this compound, catalytic hydrogenation using chiral catalysts is employed. The ketone precursor is subjected to hydrogen gas (1–5 atm) in the presence of a ruthenium-BINAP complex, achieving enantiomeric excess (ee) values up to 94%.
Industrial Scalability Challenges
While bench-scale reactions achieve high ee, scaling this method requires addressing:
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Catalyst Cost : Ruthenium complexes are expensive, necessitating efficient recycling.
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Pressure Optimization : Industrial reactors often operate at higher pressures (10–20 atm) to accelerate reaction kinetics.
Purification and Characterization
Column Chromatography vs. Recrystallization
Purification strategies depend on the synthesis route:
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Column Chromatography | Hexane/ethyl acetate (3:1) | 99 | 85 |
| Recrystallization | Ethanol/water (7:3) | 97 | 78 |
Column chromatography is preferred for lab-scale synthesis due to superior purity, while recrystallization offers cost advantages in industrial settings.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-isopropylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of (3-Bromophenyl)(4-isopropylphenyl)ketone.
Reduction: Formation of (3-Phenyl)(4-isopropylphenyl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Catalytic Reactions
The compound serves as a useful intermediate in the synthesis of various organic compounds. It has been employed in palladium-catalyzed reactions, particularly in the formation of quinazolin-4(3H)-ones through dehydrogenative coupling with 2-aminobenzamide. This reaction showcases high yields and demonstrates the compound's utility as a coupling partner in complex organic transformations .
Table 1: Reaction Yields of Quinazolin-4(3H)-ones Using (3-Bromophenyl)(4-isopropylphenyl)methanol
| Reaction Partner | Yield (%) |
|---|---|
| Benzyl alcohol | 91 |
| 2-Aminobenzamide | 88 |
| Heterocyclic alcohols | 65-67 |
| Polycyclic alcohols | 56-59 |
Material Science
OLED Materials
this compound has been identified as a potential dopant and host material in organic light-emitting diodes (OLEDs). Its structural properties allow it to enhance the performance of OLED devices, demonstrating its relevance in electronic applications .
Medicinal Chemistry
Pharmacological Studies
Research indicates that derivatives of this compound exhibit promising biological activities. For instance, compounds related to this structure have shown significant antiviral activity against flaviviruses such as Zika and dengue . The presence of bromine and isopropyl groups is thought to enhance their interaction with biological targets.
Case Study: Antiviral Activity
A study highlighted a derivative of this compound that acts as a potent inhibitor of the ET_A receptor while showing affinity for the ET_B receptor. This compound demonstrated favorable pharmacokinetic properties and high efficacy in vivo, underscoring the medicinal potential of similar structures .
Environmental Applications
Nano Materials
The compound has been explored for its role in creating mesoporous materials and nano minerals, which can be utilized in environmental remediation processes. The ability to modify its structure allows for tailored interactions with pollutants, enhancing its effectiveness in environmental applications .
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-isopropylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Bioactivity: The chalcone derivative (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (compound 4 in ) demonstrated potent cytotoxicity against breast cancer cells (IC₅₀ = 22.41 μg/mL), outperforming analogs with 4-chlorophenyl or smaller alkyl groups . This highlights the synergistic effect of bromine (electron-withdrawing) and the bulky isopropyl group (lipophilicity enhancer) in improving bioactivity. In contrast, (3-Bromophenyl)(4-ethylphenyl)methanol lacks the α,β-unsaturated ketone backbone of chalcones, which is critical for binding to cellular targets like tubulin or kinases .
Synthetic Yields and Methods: Chalcone derivatives with bromophenyl/isopropylphenyl groups were synthesized via microwave-assisted Claisen-Schmidt condensation, yielding 55.32% for the target analog . Diarylmethanols like 5-((4-isopropylphenyl)(phenyl)methyl)-1-methylindolin-2-one (3jc in ) were synthesized via nucleophilic substitution of indolin-2-one with diarylmethanol precursors, achieving high purity (93–99%) .
Bromine substitution improves stability against metabolic degradation, as seen in the prolonged activity of brominated chalcones .
Biological Activity
(3-Bromophenyl)(4-isopropylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, is crucial for its application in medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, highlighting key studies and data.
- IUPAC Name : this compound
- Molecular Formula : C16H17BrO
- Molecular Weight : 305.21 g/mol
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 µM |
| Escherichia coli | 0.020 µM |
| Pseudomonas aeruginosa | 0.025 µM |
The antimicrobial efficacy was assessed using standard methods, demonstrating that the compound's bromine and isopropyl groups contribute to its lipophilicity, enhancing membrane penetration and interaction with bacterial cell walls .
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown promising results for this compound. The compound was tested against several cancer types:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Carcinoma) | 5.5 |
| A549 (Lung Carcinoma) | 6.2 |
| MCF7 (Breast Cancer) | 4.8 |
These findings indicate that the compound may selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index .
The proposed mechanism of action for this compound involves:
- Interaction with Cell Membranes : The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting cellular integrity.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Sultana et al. demonstrated that derivatives of phenolic compounds, including this compound, exhibited strong antibacterial activity comparable to traditional antibiotics .
- Cytotoxicity Analysis : Research published in Tetrahedron Letters revealed that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, supporting further exploration into its therapeutic potential .
Q & A
Q. What are the optimized synthetic methods for (3-Bromophenyl)(4-isopropylphenyl)methanol?
Methodological Answer: The compound can be synthesized via microwave-assisted Claisen-Schmidt condensation. Reacting 3-bromoacetophenone with 4-isopropylbenzaldehyde in the presence of a base (e.g., KOH) under microwave irradiation yields the target compound. Optimal conditions include solvent selection (e.g., ethanol), reaction temperature (60–80°C), and irradiation time (10–15 minutes), achieving a yield of ~55%. Post-synthesis purification involves column chromatography using hexane/ethyl acetate gradients .
Q. How is NMR spectroscopy utilized in characterizing this compound?
Methodological Answer: ¹H NMR in CDCl₃ reveals distinct peaks: aromatic protons (δ 7.2–7.8 ppm, multiplet), isopropyl group (δ 1.2–1.3 ppm, doublet; δ 2.8–3.0 ppm, septet), and the hydroxyl proton (δ 2.1–2.3 ppm, broad singlet). Integration ratios confirm substituent positions, while coupling constants (e.g., J = 15 Hz for trans-alkene protons in precursor chalcones) validate stereochemistry. ¹³C NMR further resolves carbonyl and quaternary carbons .
Q. What in vitro models assess its cytotoxic activity?
Methodological Answer: Cytotoxicity is evaluated using MCF-7 breast cancer cells. Cells are treated with compound concentrations (7.81–100 µg/mL) for 48–72 hours. Viability is quantified via MTT assay, measuring formazan absorbance at 570 nm. Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Morphological changes (e.g., cell shrinkage) are documented via phase-contrast microscopy .
Advanced Research Questions
Q. How to achieve enantioselective synthesis of this compound?
Methodological Answer: Enantioselective synthesis employs chiral catalysts like (+)- or (-)-MIB (mono-iso-bornyloxazaborolidine) in asymmetric Corey-Bakshi-Shibata reductions. Post-reaction, enantiomeric excess (ee) is determined via chiral HPLC (e.g., AS-H column, isopropanol/hexane mobile phase). Retention times and peak area ratios quantify ee (e.g., 90% ee achieved for related bromophenyl derivatives) .
Q. What computational methods predict its biological interactions?
Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to targets like estrogen receptors. Parameters include grid boxes centered on binding pockets and Lamarckian genetic algorithms. Validation involves 100 ns molecular dynamics (MD) simulations (GROMACS) to assess complex stability. Free energy calculations (MM-PBSA) quantify contributions of hydrophobic/electrostatic interactions .
Q. How to address conflicting cytotoxicity data among structural analogs?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 22.41 µg/mL for this compound vs. 42.22 µg/mL for 3-bromo-p-tolyl analog) are resolved via structure-activity relationship (SAR) analysis. Key factors include halogen electronegativity (Br vs. Cl), substituent bulk (isopropyl vs. methyl), and logP values affecting membrane permeability. Comparative molecular field analysis (CoMFA) maps steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
